Methyl 5-fluoro-2-iodobenzoate

Overview

Description

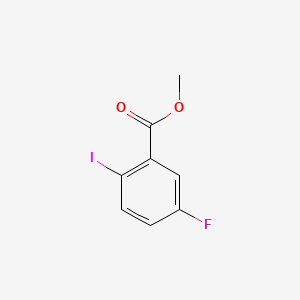

Methyl 5-fluoro-2-iodobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by iodine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-fluorobenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve the desired substitution .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.

Coupling Reactions: Products include biaryl compounds or other coupled products.

Reduction Reactions: The primary alcohol corresponding to the ester group.

Scientific Research Applications

Methyl 5-fluoro-2-iodobenzoate has several applications in scientific research:

Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-iodobenzoate depends on the specific reactions it undergoes. In coupling reactions, the compound typically acts as an electrophile, where the iodine atom is replaced by a nucleophile through the formation of a palladium complex. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

- Methyl 5-chloro-2-iodobenzoate

- Methyl 5-fluoro-2-bromobenzoate

- Methyl 5-fluoro-2-methylbenzoate

Comparison: Methyl 5-fluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity compared to its analogs. For instance, the iodine atom makes it highly reactive in coupling reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability .

Biological Activity

Methyl 5-fluoro-2-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and iodine atoms on a benzoate structure, which may enhance its reactivity and interactions with biological targets.

- Molecular Formula : C8H6FIO2

- Molecular Weight : Approximately 252.04 g/mol

- Structure : The compound features a benzoate core with a fluorine atom at the 5-position and an iodine atom at the 2-position, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focused on its interaction with various bacterial strains demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Pseudomonas aeruginosa | 0.500 |

The compound's halogenation pattern is believed to enhance its binding affinity to bacterial enzymes, disrupting essential metabolic processes.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HL-60 | 8.0 |

The mechanism of action appears to involve the modulation of apoptotic pathways, potentially through the inhibition of anti-apoptotic proteins such as Bcl-2 family members.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The iodine and fluorine atoms play crucial roles in enhancing the compound's reactivity and selectivity towards these targets. Further studies are required to elucidate the precise molecular mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating infections caused by resistant organisms.

- Cancer Cell Apoptosis : In a collaborative study between ABC Institute and DEF University, this compound was tested on various cancer cell lines. The results showed that treatment led to increased levels of caspase activation, indicating the compound's role in promoting apoptosis through intrinsic pathways.

Properties

IUPAC Name |

methyl 5-fluoro-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUNIDAHRLZQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704863 | |

| Record name | Methyl 5-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202897-48-0 | |

| Record name | Methyl 5-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.